N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline
Description
N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-4-METHOXYANILINE is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a methoxyaniline moiety
Properties
Molecular Formula |
C20H22ClN5O |
|---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
N-[1-[1-(4-chlorophenyl)tetrazol-5-yl]cyclohexyl]-4-methoxyaniline |
InChI |
InChI=1S/C20H22ClN5O/c1-27-18-11-7-16(8-12-18)22-20(13-3-2-4-14-20)19-23-24-25-26(19)17-9-5-15(21)6-10-17/h5-12,22H,2-4,13-14H2,1H3 |
InChI Key |
RNYXUSMXXNNESO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2(CCCCC2)C3=NN=NN3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-4-METHOXYANILINE typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction, and the methoxyaniline moiety can be attached through nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-4-METHOXYANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated compound.
Scientific Research Applications
N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-4-METHOXYANILINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential therapeutic effects.
Mechanism of Action
The mechanism by which N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-4-METHOXYANILINE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **N-{1-[1-(4-BROMOPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-4-METHOXYANILINE
- **N-{1-[1-(4-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-4-METHOXYANILINE
Uniqueness
N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-4-METHOXYANILINE is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This makes it distinct from its bromine or fluorine analogs, which may have different electronic and steric properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
